In a technique called dye dilution, indigo carmine can be injected into the bloodstream. By measuring its concentration over time, researchers can assess blood flow rates and blood volume within specific organs. This information is crucial for understanding cardiovascular function and diagnosing circulatory problems .
Surgeons can use indigo carmine to identify leaks or abnormal connections between organs or blood vessels. The dye's blue color makes it easily visible during minimally invasive procedures, allowing for precise localization of the problem area .
Due to its staining properties, indigo carmine can be used to enhance the visibility of delicate tissues during microsurgery. This is particularly helpful in ophthalmic and neurosurgical procedures where precise visualization is critical for successful outcomes .
While primarily known for its medical applications, indigo carmine has shown promise in a surprising scientific field: battery research. Studies have explored its potential as a positive electrode material in rechargeable sodium batteries.
Indigo carmine, also known as indigocarmine or sodium indigo disulfonate, is a synthetic dye derived from indigo. It is characterized by its vibrant blue color in acidic conditions and transitions to green in alkaline environments. This compound is widely recognized for its role as a pH indicator and redox indicator due to its ability to change colors based on the pH level and oxidation state of the solution. The molecular formula of indigo carmine is C₁₆H₁₀N₂Na₂O₈S₂, and it features sulfonate groups that enhance its solubility in water compared to its parent compound, indigo.
In biological research, indigo carmine is primarily used as a visibility aid. Its blue color allows for clear visualization of specific tissues or structures during surgery or endoscopy []. For example, surgeons can inject indigo carmine to identify and trace the ureters (tubes carrying urine from the kidneys to the bladder) during abdominal surgeries []. The mechanism involves the passive diffusion of the dye into the targeted tissue, highlighting its presence with a blue coloration [].
Indigo carmine can be synthesized through several methods, commonly involving the sulfonation of indigo:
Studies on the interactions of indigo carmine focus primarily on its behavior in different chemical environments:
Indigo carmine stands out due to its unique ability to demonstrate both pH sensitivity and redox behavior effectively within a single compound . Its sulfonate groups enhance solubility compared to traditional indigo dyes, making it more versatile for various applications.
High Performance Liquid Chromatography with Diode Array Detection represents the gold standard for indigo carmine analysis in complex matrices [1] [2]. The technique employs a reverse-phase C18 column with gradient elution using ammonium acetate and acetonitrile mobile phases. Optimal chromatographic conditions include a HITACHI LaChrom C18 column (3 μm particle size, 4.6 mm internal diameter × 150 mm length) operated at 40°C with a flow rate of 1.0 mL/min [1].
The mobile phase system consists of two components: eluent A containing 10 mmol/L ammonium acetate in acetonitrile (95:5 ratio) and eluent B containing 10 mmol/L ammonium acetate in acetonitrile (50:50 ratio). The gradient program initiates with 2% eluent B, increasing to 100% B over 21 minutes, maintaining this composition for an additional 6 minutes [1].
Diode Array Detection at 620 nanometers provides optimal sensitivity for indigo carmine, as this wavelength corresponds to the maximum ultraviolet absorption of the compound [1] [2]. The method demonstrates exceptional linearity across a concentration range of 0.5 to 50 milligrams per liter, with correlation coefficients consistently exceeding 0.999 [1]. Sample injection volumes of 10 microliters ensure adequate sensitivity while maintaining chromatographic resolution.
Thin Layer Chromatography serves as a complementary technique for indigo carmine identification and purity assessment [3] [4] [5]. The method utilizes C18-modified silica gel plates, which provide optimal separation for this moderately polar compound. Two distinct mobile phase systems have been validated: methanol-acetonitrile-5% aqueous sodium sulphate solution (3:3:10 ratio) and methyl ethyl ketone-methanol-5% aqueous sodium sulphate solution (1:1:1 ratio) [5].
Detection employs ultraviolet illumination at 254 nanometers, utilizing the fluorescent indicator impregnated within the silica gel matrix [3] [4]. Indigo carmine appears as dark spots against the fluorescent background due to ultraviolet absorption quenching. The method requires only microgram quantities of sample, typically 2-3 milligrams dissolved in 0.5-1.0 milliliters of appropriate solvent [3] [4].
Optimal resolution occurs when retention factor values fall between 0.3 and 0.7, ensuring adequate migration while maintaining separation efficiency [3] [4]. The technique demonstrates particular utility for rapid screening applications and quality control procedures in food and pharmaceutical industries. Advanced applications combine Thin Layer Chromatography with Fast Atom Bombardment Mass Spectrometry, enabling definitive identification through molecular ion confirmation [5].
Ultraviolet-visible spectrophotometry remains the most widely employed technique for indigo carmine quantification due to its simplicity, cost-effectiveness, and reliability [6] [7] [8] [9] [10]. The compound exhibits characteristic absorption maxima at 610-611 nanometers, corresponding to the chromophore group consisting of the central carbon-carbon double bond surrounded by amino donor groups and carbonyl acceptor groups [6] [7] [11].
Standard analytical procedures employ aqueous solutions with linear calibration ranges spanning 6.00×10⁻⁶ to 3.00×10⁻⁵ molar concentrations [7] [8]. The molar absorption coefficient of indigo carmine in water measures approximately 9×10³ molar⁻¹ decimeter³ centimeter⁻¹, providing adequate sensitivity for most analytical applications [7] [8]. Detection limits achieve 1.8×10⁻⁶ molar concentrations with quantification limits of 5.7×10⁻⁶ molar concentrations under optimized conditions [7] [8].
Advanced sample preparation techniques significantly enhance analytical performance. Vortex-assisted natural deep eutectic solvent-based liquid-phase microextraction achieves detection limits as low as 3.3 nanograms per milliliter with quantification limits of 10 nanograms per milliliter [10]. This approach employs optimized conditions including pH 3.2, 75 microliters of natural deep eutectic solvent, 285 microliters of tetrahydrofuran, and 4 minutes vortexing time. Recovery percentages range from 95.9% to 104.2% with relative standard deviations between 1.4% and 3.7% [10].
The technique demonstrates excellent matrix compatibility with various food samples, beverages, and pharmaceutical formulations. Interference studies confirm minimal impact from common food additives such as sucrose, glucose, lactose, and organic acids [10] [12]. Analysis times typically require less than 5 minutes, making the method suitable for high-throughput screening applications.
Spectrofluorimetric methods provide enhanced sensitivity for indigo carmine detection through fluorescence quenching mechanisms [13] [14] [15] [12]. These techniques exploit the inner filter effect, where indigo carmine absorption overlaps with fluorescence emission or excitation wavelengths of specific fluorophores, resulting in concentration-dependent signal attenuation.
Europium-doped carbon dots represent an innovative fluorescent probe system for indigo carmine determination [13]. The probe exhibits excitation and emission maxima at 307 and 340 nanometers, respectively. Indigo carmine detection relies on fluorescence quenching through the inner filter effect, achieving linear responses from 1.5 to 10.0 micrograms per milliliter with detection limits of 0.40 micrograms per milliliter [13].
An alternative approach employs europium(III)-doxycycline complex as the fluorescent sensor [14]. This system demonstrates enhanced fluorescence at 613.5 nanometers when encapsulated in cetyltrimethylammonium bromide micelles. The overlap between complex emission and indigo carmine absorption at 610 nanometers facilitates sensitive detection through fluorescence quenching. Linear calibration ranges span 100 to 1250 nanograms per milliliter with detection limits of 41.2 nanograms per milliliter [14].
Sustainable analytical approaches utilize natural fluorophores such as red dragon fruit peel extract [15] [12]. The ethanolic extract exhibits fluorescence emission at 341.5 nanometers when excited at 290.5 nanometers. Indigo carmine detection occurs through inner filter effect mechanisms, providing linear responses from 1.0 to 7.0 micrograms per milliliter with detection limits of 0.209 micrograms per milliliter [15] [12].
The reduced form of indigo carmine itself demonstrates fluorescence properties under alkaline conditions [16]. Upon reduction, the compound exhibits absorption and emission maxima at 436 and 528 nanometers, respectively. This intrinsic fluorescence enables direct detection applications, particularly in capillary electrophoresis with laser-induced fluorescence detection [16].
Electrochemical detection employing modified electrodes provides exceptional sensitivity and selectivity for indigo carmine analysis [17] [18] [19] [20] [21]. Polyarginine modified carbon paste electrodes demonstrate superior electrocatalytic activity compared to unmodified surfaces [19] [22]. The modification process involves electropolymerization of arginine onto carbon paste substrates, creating a biocompatible sensing interface with enhanced electron transfer properties.
Cyclic voltammetry reveals well-defined oxidation peaks for indigo carmine at polyarginine modified electrodes, with optimal responses occurring in phosphate buffer at pH 6.5 [17] [19]. The electrochemical mechanism involves irreversible oxidation with participation of two electrons and two protons, resulting in formation of dehydroindigo carmine [17] [18]. Linear calibration ranges span two distinct concentration regions: 2×10⁻⁷ to 1×10⁻⁶ molar and 1.5×10⁻⁶ to 3.5×10⁻⁶ molar concentrations [19] [22].
Detection limits achieve 2.53×10⁻⁸ molar concentrations with quantification limits of 8.43×10⁻⁸ molar concentrations [19] [22]. The method demonstrates excellent selectivity, showing no interference from riboflavin or other common food additives [19]. Surface morphological studies using field emission scanning electron microscopy confirm successful electrode modification and enhanced surface area characteristics [19].
Polyglycine modified carbon paste electrodes provide alternative sensing platforms with comparable analytical performance [17]. These electrodes exhibit linear responses from 2×10⁻⁶ to 1×10⁻⁵ molar and 1.5×10⁻⁵ to 6×10⁻⁵ molar concentrations, with detection limits of 1.1×10⁻⁷ molar and quantification limits of 3.6×10⁻⁷ molar concentrations [17].
Metal oxide nanoparticle modifications significantly enhance electrochemical sensing performance through increased surface area and improved electron transfer kinetics [18] [20] [21]. Selenium dioxide nanoparticles combined with cetylpyridinium bromide surfactant create highly effective sensing platforms for indigo carmine detection [18] [20].
The optimal modification involves 1.0 millimolar cetylpyridinium bromide as both nanoparticle stabilizer and surface co-modifier [18] [20]. Electrochemical characterization using cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy reveals 4.2-fold higher electroactive area compared to unmodified glassy carbon electrodes, along with 5043-fold decrease in electron transfer resistance [18] [20].
Linear dynamic ranges encompass 0.025 to 1.0 micromolar and 1.0 to 10 micromolar concentrations, with detection and quantification limits of 4.3 and 14.3 nanomolar, respectively [18] [20] [21]. The surface-controlled electrooxidation proceeds irreversibly with transfer coefficient of 0.46, confirming efficient electrocatalytic processes [18] [20].
Yttrium oxide nanoparticles provide alternative modification strategies for graphite paste electrodes, offering sensitive and selective indigo carmine detection in candy matrices [23]. Iron oxide-ruthenium oxide composite modifications enhance current responses and enable selective quantification in various sample types [24].
Boron-doped diamond electrodes with cathodic pretreatment demonstrate exceptional performance for simultaneous determination of indigo carmine and allura red in candy samples [25]. The technique employs flow injection analysis coupled with multiple pulse amperometry, enabling up to 153 determinations per hour with excellent precision [25].
Comparative analysis reveals significant variations in analytical sensitivity across different methodological approaches. The Briggs-Rauscher oscillatory reaction demonstrates exceptional sensitivity with detection limits of 1.65×10⁻⁸ molar concentrations, representing approximately 100-fold improvement over conventional ultraviolet-visible spectrophotometry [7] [8]. This remarkable sensitivity arises from multiple oxidation reactions involving indigo carmine and its degradation products within the oscillatory system [7] [8].
Electrochemical methods using polyarginine modified carbon paste electrodes achieve detection limits of 2.53×10⁻⁸ molar concentrations, positioning these techniques among the most sensitive analytical approaches [19] [22]. The enhanced sensitivity results from electrocatalytic amplification and increased electroactive surface area provided by the polymer modification [19].
Spectrofluorimetric techniques demonstrate variable sensitivity depending on the fluorescent probe system employed. Europium(III)-doxycycline complex achieves detection limits of 41.2 nanograms per milliliter, while europium-doped carbon dots provide detection limits of 0.40 micrograms per milliliter [13] [14]. These methods offer intermediate sensitivity between electrochemical and spectrophotometric approaches.
High Performance Liquid Chromatography with Diode Array Detection achieves sub-milligram per liter detection limits, providing adequate sensitivity for most food and pharmaceutical applications while offering superior chromatographic resolution [1] [2]. The technique balances sensitivity with selectivity and matrix compatibility requirements.
Selectivity assessment reveals distinct advantages for specific analytical approaches. High Performance Liquid Chromatography with Diode Array Detection provides the highest selectivity through chromatographic separation combined with spectral confirmation [1] [2]. The technique effectively resolves indigo carmine from other synthetic dyes and matrix components, minimizing interference effects.
Electrochemical methods demonstrate excellent selectivity through electrode surface modifications that enhance analyte-specific interactions [17] [18] [19] [20]. Polyarginine modified electrodes show no interference from riboflavin, demonstrating the specificity achievable through biocompatible surface modifications [19]. Nanoparticle modifications further enhance selectivity through size-exclusion effects and specific adsorption mechanisms [18] [20].
Spectrofluorimetric approaches exhibit high selectivity when employing inner filter effect mechanisms [13] [14] [15] [12]. The requirement for spectral overlap between analyte absorption and fluorophore emission/excitation provides inherent selectivity. Additionally, fluorescence quenching mechanisms demonstrate minimal interference from common food additives and matrix components [14] [12].
Thin Layer Chromatography coupled with mass spectrometry offers exceptional selectivity through molecular ion confirmation [5]. This approach enables definitive identification even in complex matrices, though quantitative capabilities remain limited compared to other techniques.
The Briggs-Rauscher oscillatory reaction demonstrates the lowest selectivity due to sensitivity toward numerous chemical perturbations [7] [8]. While this characteristic enables detection of trace analyte concentrations, it also limits applicability to simple matrices without extensive sample preparation.
Matrix compatibility varies significantly among analytical techniques, influencing method selection for specific applications. High Performance Liquid Chromatography demonstrates excellent compatibility with food samples, beverages, and pharmaceutical formulations [1] [2]. Sample preparation typically involves simple dilution or filtration procedures, making the technique suitable for routine quality control applications.
Spectrophotometric methods exhibit good matrix compatibility with clear solutions and moderately complex food samples [6] [7] [10]. Advanced sample preparation using natural deep eutectic solvents enhances matrix tolerance while maintaining analytical performance [10]. The technique proves particularly suitable for high-throughput screening applications requiring rapid analysis.
Electrochemical methods demonstrate variable matrix compatibility depending on electrode modification and sample composition [17] [18] [19] [20]. Modified electrodes show excellent performance in water and simple food matrices, with some applications extending to pharmaceutical dosage forms [18] [20] [21]. Matrix effects typically require careful optimization of analytical conditions.
Spectrofluorimetric techniques exhibit specialized matrix compatibility based on fluorophore selection [13] [14] [15] [12]. Methods demonstrate successful application in juice samples, syrup formulations, and other liquid matrices with minimal sample preparation requirements [14] [12].
Analysis time considerations favor spectrophotometric and spectrofluorimetric approaches, requiring less than 10 minutes for complete analysis [7] [8] [13] [14]. Electrochemical methods typically require 15 minutes including electrode conditioning and measurement procedures [17] [18] [19]. High Performance Liquid Chromatography requires approximately 30 minutes per sample including equilibration and analysis time [1] [2].
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